![molecular formula C14H15FN2 B1421930 Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine CAS No. 1183499-72-0](/img/structure/B1421930.png)

Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine

Vue d'ensemble

Description

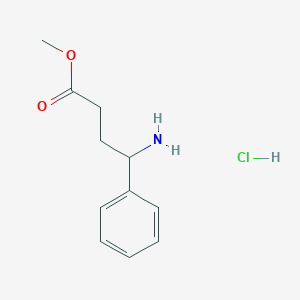

Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine is a chemical compound with the CAS Number: 1183499-72-0. It has a molecular weight of 230.28 . The IUPAC name for this compound is N-[(4-fluorophenyl)(2-pyridinyl)methyl]ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.28 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Catalysis and Polymerization

One study focused on Fluorinated Sterically Bulky Mononuclear and Binuclear 2-Iminopyridylnickel Halides for Ethylene Polymerization . The researchers synthesized novel iminopyridine ligands and their nickel complexes, which showed significant catalytic activity for ethylene polymerization, producing polyethylene with different branching contents. The study highlights the impact of ligand frameworks and remote substituents on catalytic activity and the polymer's properties (Zhang et al., 2021).

Organic Synthesis

Another study discussed Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes as chemoselective alkene hydrocarboxylation initiators. This work showcased the synthesis of a heteroditopic, P–N-chelating ligand and its applications in forming alkene hydrocarboxylation products under specific conditions, indicating its potential in organic synthesis and functional group transformations (Dyer et al., 2005).

Antimicrobial Activity

Research on New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities explored the synthesis of thiazole derivatives starting from ethoxy carbonyl methylene thiazol-4-one. The compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wardkhan et al., 2008).

Supramolecular Chemistry

A study on Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds revealed their supramolecular aggregation through various intermolecular interactions. The crystal structures displayed nearly planar configurations stabilized by C-H...O, C-H...F, and C-H...π interactions, offering insights into the design of new materials with specific properties (Suresh et al., 2007).

Pharmacological Intermediates

The Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine paper describes the development of a stereoselective process for preparing a key intermediate used in the synthesis of premafloxacin, an antibiotic for veterinary use. This research contributes to the field of pharmaceutical chemistry by providing a method for the efficient synthesis of a crucial intermediate (Fleck et al., 2003).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, causing changes that result in various biological activities . The interaction often involves the compound binding to the target receptor, which can trigger a cascade of biochemical reactions.

Biochemical Pathways

Similar compounds are known to affect a variety of pathways, leading to diverse biological activities . These downstream effects can include a range of responses, from antiviral activity to anti-inflammatory effects .

Result of Action

Similar compounds have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAYFENNZXRDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)

amine dihydrochloride](/img/structure/B1421867.png)